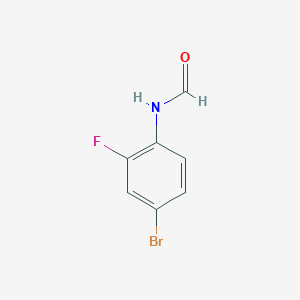
N-(4-bromo-2-fluorophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromo-2-fluorophenyl)formamide" is not directly mentioned in the provided papers. However, the papers discuss various related bromo- and fluoro-substituted aromatic compounds, which can provide insights into the chemical behavior and properties that "N-(4-bromo-2-fluorophenyl)formamide" might exhibit. These compounds are of interest due to their potential applications in materials science and pharmaceuticals, as evidenced by the synthesis and characterization of related structures .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides with anti-bacterial activities . Another approach is the direct polycondensation method used to create aromatic polyamides with different dicarboxylic acids . Additionally, regioselective synthesis techniques are employed to produce compounds like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through multiple lithiation and bromination reactions . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2-fluorophenyl)formamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, with its crystal structure determined by single-crystal X-ray diffraction . Similarly, N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives were characterized by 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These techniques would be essential for the structural analysis of "N-(4-bromo-2-fluorophenyl)formamide."
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-(4-bromo-2-fluorophenyl)formamide." However, the related compounds exhibit reactivity that is typical of bromo- and fluoro-substituted aromatics, such as participation in cross-coupling reactions and potential for further functionalization . These reactions are crucial for the development of compounds with desired properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored to some extent. For example, the polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane exhibit good solubility in organic solvents, high thermal stability, and favorable mechanical properties . These findings suggest that "N-(4-bromo-2-fluorophenyl)formamide" may also display distinct physical and chemical properties that could be advantageous for various applications.
Wissenschaftliche Forschungsanwendungen
Molecular Docking Study and Hirshfeld Surface Analysis of Formamide Derivative
Formamide derivatives, including N-(4-Bromo-Phenyl)-Formamide, have been researched for their antimicrobial properties. The molecule, synthesized and confirmed by single crystal X-ray diffraction, demonstrates moderate antimicrobial activity. Molecular structure analysis and docking studies reveal weak but significant intermolecular interactions contributing to crystal stability and potential ligand-receptor interactions (Malek et al., 2020).
Palladium-catalyzed Carbon-monoxide-free Aminocarbonylation of Aryl Halides
In a method to synthesize various N-substituted formamides, a carbon-monoxide-free aminocarbonylation process involving palladium acetate and Xantphos was developed. This technique, applicable for a wide range of formamides and aryl halides, eliminates the need for toxic carbon monoxide, offering a safer and more versatile approach to synthesizing N-substituted formamides (Sawant et al., 2011).
Synthesis and Biological Evaluation of Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo Derivatives
Research on levamisole analogues, specifically 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles, has shown promising anticancer properties. The study indicated that these compounds, including formamide derivatives, exhibit strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).
Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
In the search for selective inhibitors of the Met kinase superfamily, N-substituted formamide derivatives have shown efficacy. These compounds have undergone successful clinical trials, demonstrating their potential in cancer treatment (Schroeder et al., 2009).
Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives
Research on acylthioureas, including those with N-(aryl-carbamothioyl)benzamides, has shown significant antibacterial and antipathogenic properties. These derivatives, exhibiting high activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, could lead to the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Insights into Antimalarial Activity of N-Phenyl-Substituted Cinnamanilides
Research into N-aryl-cinnamanilides for antimalarial therapy has identified several derivatives with potent activity against the chloroquine-sensitive strain of P. falciparum. Among these, specific N-substituted formamide derivatives displayed high efficacy and low cytotoxicity, making them promising candidates for further antimalarial research (Kos et al., 2022).
Radical Scavenging Hydroxyphenyl Ethanoic Acid Derivatives
Research has identified new metabolites, including N-[2-(4-hydroxyphenyl) acetyl]formamide, with significant radical scavenging activity. This highlights the potential of N-substituted formamides in developing antioxidants (Xifeng et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYYPZTVMAYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

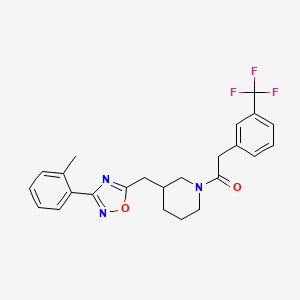
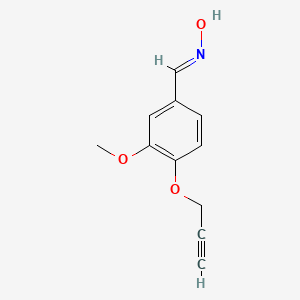
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
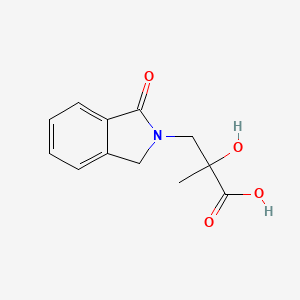

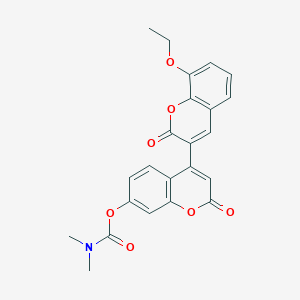


![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)
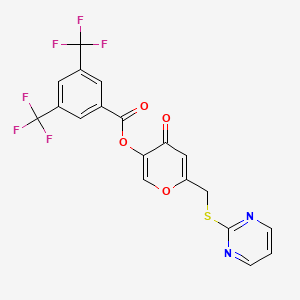
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)